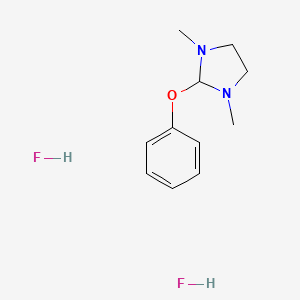
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride is an organic compound with the molecular formula C11H18F2N2O. This compound is known for its unique structure, which includes a phenoxy group attached to an imidazolidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dimethyl-2-imidazolidinone with phenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then separated and purified using advanced techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The phenoxy group in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature25-30°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature0-5°C.
Substitution: Nucleophiles such as halides, amines; temperature50-60°C.
Major Products
The major products formed from these reactions include various imidazolidinone and imidazolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-2-phenoxyimidazolidine dihydrofluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidazolidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-phenoxyimidazolidine dihydrofluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of cellular pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: This compound is similar in structure but contains two fluorine atoms instead of a phenoxy group.
1,3-Dimethyl-2-phenylimidazolidine: Similar structure but lacks the fluorine atoms.
1,3-Dimethyl-2-imidazolidinone: A precursor in the synthesis of 1,3-dimethyl-2-phenoxyimidazolidine dihydrofluoride.
Uniqueness
This compound is unique due to its combination of a phenoxy group and fluorine atoms, which impart distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18F2N2O |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenoxyimidazolidine;dihydrofluoride |
InChI |
InChI=1S/C11H16N2O.2FH/c1-12-8-9-13(2)11(12)14-10-6-4-3-5-7-10;;/h3-7,11H,8-9H2,1-2H3;2*1H |
InChI Key |
VSDCYZSGOYBCOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1OC2=CC=CC=C2)C.F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


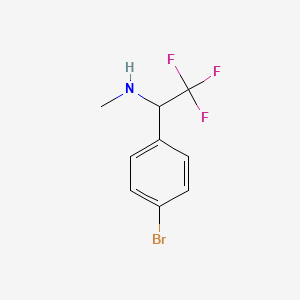

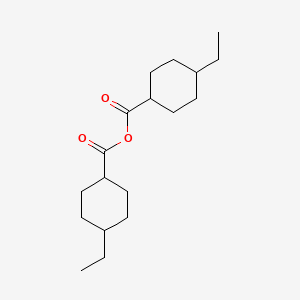
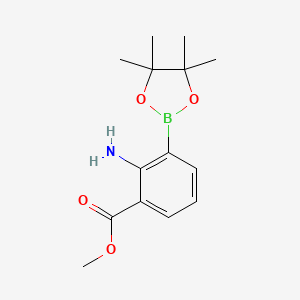
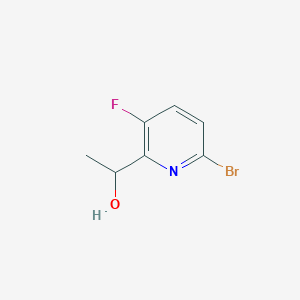
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
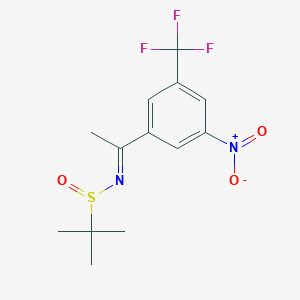
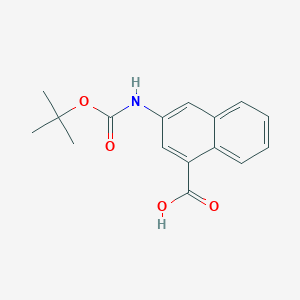
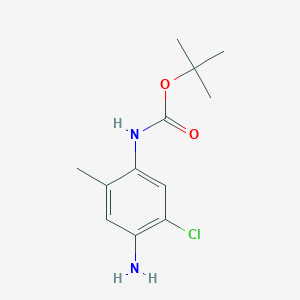
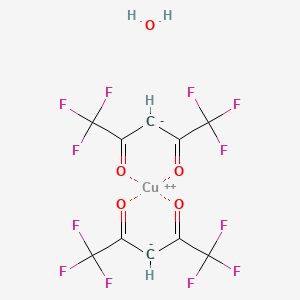
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
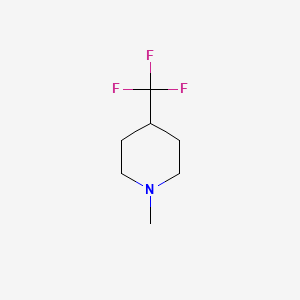
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)
